molecular formula C8H4BrClN2 B7856220 2-Bromo-6-chloroquinazoline

2-Bromo-6-chloroquinazoline

Cat. No.: B7856220
M. Wt: 243.49 g/mol
InChI Key: GVANJKHFBBBTGM-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinazoline, which is a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-chloroquinazoline can be synthesized through the reaction of 6-bromoquinazolin-2-ol with phosphorus oxychloride. The reaction involves refluxing 6-bromoquinazolin-2-ol in phosphorus oxychloride at elevated temperatures (around 110°C) for several hours. After the reaction is complete, the mixture is cooled, and the phosphorus oxychloride is removed under reduced pressure. The residue is then added dropwise to ice water, resulting in the precipitation of this compound as a yellow solid .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex polysubstituted derivatives with potential biological activities .

Scientific Research Applications

2-Bromo-6-chloroquinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 2,4-Dibenzylaminoquinazoline
  • 6-Bromo-2,4-dichloroquinazoline
  • 4-Anilinoquinazoline derivatives

Properties

IUPAC Name

2-bromo-6-chloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVANJKHFBBBTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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